Doxercalciferol-D3

Description

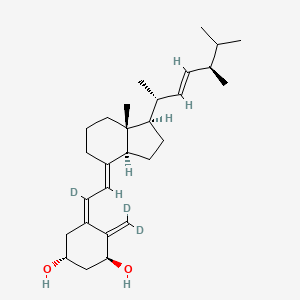

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1/i5D2,12D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXBNHCUPKIYDM-ZKEOFIQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C\1[C@H](C[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O)O)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070009-32-2 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070009-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Doxercalciferol in Renal Disease: A Technical Guide to the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), contributing significantly to mineral and bone disorders (CKD-MBD). Doxercalciferol (1α-hydroxyvitamin D2), a synthetic vitamin D2 analog, is a cornerstone therapy for SHPT in patients with CKD. This technical guide provides an in-depth examination of doxercalciferol's mechanism of action, from its metabolic activation to its downstream effects on gene regulation and mineral homeostasis. It details the molecular interactions, signaling pathways, and physiological responses that underpin its therapeutic efficacy. This document is intended to serve as a comprehensive resource, incorporating quantitative clinical data, detailed experimental protocols, and pathway visualizations to facilitate advanced research and drug development.

Introduction: The Challenge of Secondary Hyperparathyroidism in CKD

In patients with chronic kidney disease, declining renal function leads to impaired conversion of 25-hydroxyvitamin D to its active form, 1,25-dihydroxyvitamin D (calcitriol).[1] This deficiency, coupled with phosphate retention and hypocalcemia, triggers a compensatory overproduction of parathyroid hormone (PTH) by the parathyroid glands.[2] Persistent elevation of PTH, or secondary hyperparathyroidism, results in dysregulated bone turnover and contributes to vascular calcification, increasing cardiovascular morbidity and mortality.[3]

Vitamin D receptor (VDR) activators are the primary therapeutic agents used to suppress PTH synthesis and secretion.[3] Doxercalciferol is a prohormone analog of vitamin D2 designed to bypass the need for renal activation, making it a targeted and effective therapy for SHPT in the CKD population.[4]

Pharmacokinetics and Metabolic Activation

Doxercalciferol itself is an inactive prodrug that requires metabolic activation to exert its biological effects. Following oral or intravenous administration, it is absorbed and transported to the liver.

Key Pharmacokinetic Parameters:

-

Activation Site: Liver.

-

Activating Enzyme: CYP27A1, a mitochondrial 25-hydroxylase.

-

Active Metabolite: 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂), also known as ergocalcitriol.

-

Peak Blood Levels (Active Metabolite): ~8 hours post-IV injection; 11-12 hours after repeated oral doses.

-

Elimination Half-Life (Active Metabolite): Approximately 32 to 37 hours, with a range up to 96 hours.

-

Oral Bioavailability: The bioavailability of the active metabolite, 1,25(OH)₂D₂, from an oral capsule is estimated to be around 42% of that from an intravenous injection.

This hepatic activation is critical, as it circumvents the compromised 1α-hydroxylase activity in the kidneys of CKD patients, delivering the active form of vitamin D to target tissues.

Core Mechanism: Vitamin D Receptor (VDR) Signaling

The therapeutic effects of doxercalciferol are mediated by its active metabolite, 1α,25-(OH)₂D₂, which functions as a high-affinity ligand for the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.

The VDR Signaling Cascade:

-

Ligand Binding: 1α,25-(OH)₂D₂ diffuses into target cells, such as those of the parathyroid gland, and binds to the VDR located in the cytoplasm.

-

Heterodimerization: Ligand binding induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).

-

Nuclear Translocation: The VDR-RXR heterodimer translocates into the nucleus.

-

DNA Binding: Within the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The DNA-bound complex recruits a series of co-activator or co-repressor proteins, which ultimately modulates the transcription of VDR-regulated genes.

The primary therapeutic target in SHPT is the PTH gene in the parathyroid gland. Binding of the 1α,25-(OH)₂D₂-VDR-RXR complex to the VDRE in the PTH gene promoter suppresses its transcription, leading to reduced PTH synthesis and secretion.

Physiological Effects and Clinical Efficacy

The primary physiological effect of doxercalciferol is the reduction of elevated PTH levels. This, in turn, influences calcium and phosphorus homeostasis. By activating VDR, 1α,25-(OH)₂D₂ also increases intestinal calcium and phosphorus absorption and can modulate bone turnover. Careful monitoring and dose titration are essential to suppress PTH effectively while minimizing the risk of hypercalcemia and hyperphosphatemia.

Data Presentation: Summary of Clinical Trial Efficacy

The following tables summarize quantitative data from key clinical trials evaluating doxercalciferol in CKD patients.

Table 1: Efficacy of Doxercalciferol in CKD Stage 4 Patients (Pre-Dialysis)

| Parameter | Baseline (Mean ± SD) | Post-Treatment (18 weeks) (Mean ± SD) | Percent Change | p-value |

|---|---|---|---|---|

| Intact PTH (pg/mL) | 381.7 ± 31.3 | 237.9 ± 25.7 | -35.4% | < 0.001 |

| Serum Calcium (mg/dL) | Not specified | No significant change | - | NS |

| Serum Phosphorus (mg/dL) | Not specified | No significant change | - | NS |

Data synthesized from a prospective clinical trial in 35 CKD Stage 4 patients.

Table 2: Comparative Efficacy of Doxercalciferol vs. Cholecalciferol in CKD Stages 3 & 4

| Treatment Group | Parameter | Baseline (Mean ± SD) | Post-Treatment (3 months) (Mean ± SD) | Percent Change | p-value (within group) |

|---|---|---|---|---|---|

| Doxercalciferol | Intact PTH (pg/mL) | 106.5 ± 44.3 | 80.4 ± 48.6 | -27% | 0.002 |

| Serum Calcium (mg/dL) | 9.1 ± 0.5 | 9.5 ± 0.9 | +4.4% | 0.04 | |

| Cholecalciferol | Intact PTH (pg/mL) | 108.7 ± 42.7 | 96.5 ± 48.7 | -10% | 0.15 (NS) |

| Serum Calcium (mg/dL) | 9.0 ± 0.8 | 9.0 ± 0.6 | 0% | NS |

Data from a randomized trial comparing doxercalciferol and cholecalciferol. Note the statistically significant PTH reduction was only observed in the doxercalciferol group.

Table 3: Comparative Efficacy of Doxercalciferol vs. Calcitriol in CKD Stages 3 & 4

| Treatment Group | Parameter | Percent iPTH Decrease (12 weeks) | Incidence of Hypercalcemia |

|---|---|---|---|

| Doxercalciferol | Intact PTH | 43.1% | 3 of 25 patients |

| Calcitriol | Intact PTH | 13.44% | 8 of 25 patients |

Data from a prospective study comparing doxercalciferol and calcitriol, showing greater PTH suppression and fewer episodes of hypercalcemia with doxercalciferol.

Detailed Experimental Protocols

The following protocols provide a framework for key experiments used to characterize the activity of VDR agonists like doxercalciferol.

Protocol 1: Induction of CKD in a Rodent Model (5/6 Nephrectomy)

This surgical model is widely used to replicate the pathophysiology of CKD and SHPT.

Objective: To induce chronic renal failure in rats, leading to the development of secondary hyperparathyroidism.

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).

-

Anesthesia: Induce anesthesia with isoflurane (4% for induction, 2.5% for maintenance) in a mixture of oxygen and nitrous oxide.

-

Stage 1 Surgery (Left Kidney):

-

Place the anesthetized rat on a heating pad to maintain body temperature.

-

Make a dorsal incision to expose the left kidney.

-

Perform a subtotal nephrectomy by surgically removing the upper and lower poles of the kidney, equating to approximately two-thirds of the renal mass.

-

Alternatively, ligate the upper and lower branches of the left renal artery to induce infarction of two-thirds of the kidney.

-

Achieve hemostasis using sterile gauze pressure.

-

Close the muscle and skin layers with sutures.

-

-

Recovery Period: Allow the animal to recover for one week with appropriate post-operative care, including analgesics.

-

Stage 2 Surgery (Right Kidney):

-

Anesthetize the rat as described above.

-

Make a dorsal incision to expose the right kidney.

-

Perform a total right-sided nephrectomy by ligating the renal artery, renal vein, and ureter before removing the entire kidney.

-

Close the incision in layers.

-

-

Post-Operative Monitoring: Monitor animals for signs of distress. CKD development is typically assessed 4-12 weeks post-surgery by measuring serum creatinine, blood urea nitrogen (BUN), and PTH levels.

Protocol 2: VDR Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 1α,25-(OH)₂D₂) for the VDR.

Methodology:

-

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration near its dissociation constant (Kd).

-

Test Compound: 1α,25-(OH)₂D₂ at serial dilutions.

-

Assay Buffer: TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Separation Medium: Hydroxylapatite (HAP) slurry.

-

Scintillation Cocktail & Counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled calcitriol (for non-specific binding control).

-

In reaction tubes, combine the assay buffer, VDR source, and [³H]-calcitriol.

-

Add either buffer (for total binding), excess unlabeled calcitriol (for non-specific binding), or serial dilutions of the test compound.

-

Incubate the mixture at 4°C for 4-18 hours to allow binding to reach equilibrium.

-

To separate bound from free radioligand, add ice-cold HAP slurry to each tube, vortex, and incubate on ice.

-

Centrifuge to pellet the HAP, which binds the receptor-ligand complexes.

-

Wash the pellet multiple times with wash buffer to remove unbound radioligand.

-

Resuspend the final pellet in scintillation cocktail and measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀, which can then be used to calculate the Ki.

Protocol 3: VDR-Mediated Gene Expression Analysis (qPCR)

Objective: To quantify the effect of doxercalciferol treatment on the mRNA expression of VDR target genes (e.g., PTH).

Methodology:

-

Experimental Model: Use parathyroid tissue from CKD model animals treated with vehicle or doxercalciferol, or a suitable cell line (e.g., pig parathyroid cells).

-

RNA Extraction: Isolate total RNA from tissues/cells using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using spectrophotometry.

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random hexamer primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR master mix containing SYBR Green or a probe-based detection system (e.g., TaqMan), forward and reverse primers specific for the target gene (e.g., PTH) and a reference gene (e.g., GAPDH, ACTB).

-

Add diluted cDNA template to the master mix.

-

Run the qPCR reaction on a real-time PCR instrument using a standard three-step cycling protocol (e.g., 95°C denaturation, 60-65°C annealing, 72°C extension) for 40 cycles.

-

Include a melt curve analysis step for SYBR Green assays to confirm product specificity.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) for each reaction.

-

Normalize the Cq value of the target gene to the Cq value of the reference gene (ΔCq).

-

Calculate the relative change in gene expression between treated and control groups using the 2-ΔΔCq method.

-

Conclusion

Doxercalciferol acts as a targeted prohormone, leveraging hepatic metabolism to generate the active VDR agonist 1α,25-dihydroxyvitamin D₂. This active metabolite effectively suppresses PTH gene transcription by binding to the VDR in parathyroid cells, addressing a central pathological driver of CKD-MBD. Clinical data confirm its efficacy in lowering PTH levels, often with a favorable profile regarding hypercalcemia compared to other vitamin D analogs. The experimental protocols detailed herein provide a foundation for further investigation into the nuanced pharmacology of doxercalciferol and the development of next-generation VDR activators for the management of renal disease.

References

The Pharmacokinetics of Doxercalciferol: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetics of doxercalciferol, a synthetic vitamin D2 analog. Doxercalciferol is a prohormone that is metabolically activated to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a biologically active form of vitamin D2 which plays a crucial role in the regulation of calcium and phosphorus metabolism. This document summarizes key pharmacokinetic parameters, details experimental methodologies from cited preclinical studies, and visualizes relevant pathways and workflows to support further research and development in this area.

Introduction

Doxercalciferol is a second-generation vitamin D analog developed for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its therapeutic effects are mediated by its active metabolite, 1α,25-(OH)2D2, which binds to the vitamin D receptor (VDR) in various tissues, including the parathyroid gland, intestine, and bone, to regulate gene expression.[1] Understanding the pharmacokinetic profile of doxercalciferol and its active metabolite in preclinical models is essential for designing and interpreting non-clinical safety and efficacy studies, as well as for predicting its behavior in humans.

Metabolic Activation and Signaling Pathway

Doxercalciferol undergoes a two-step activation process to become biologically active.[1] Initially, it is hydroxylated in the liver by the enzyme CYP27A1 to form 1α,25-(OH)2D2, the primary active metabolite.[2] This active form then binds to the VDR, which heterodimerizes with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to vitamin D response elements (VDREs) on target genes, thereby modulating their transcription.

Pharmacokinetic Parameters in Preclinical Models

Comprehensive pharmacokinetic data for doxercalciferol and its active metabolite, 1α,25-(OH)2D2, in preclinical species is limited in the public domain. However, studies on the closely related and active form of vitamin D3, calcitriol (1,25-dihydroxyvitamin D3), provide valuable comparative insights into the behavior of these molecules in preclinical models.

Calcitriol Pharmacokinetics in Dogs

A study in tumor-bearing dogs provides key pharmacokinetic parameters for calcitriol following both intravenous (IV) and oral (PO) administration.

| Parameter | Intravenous (3.75 µg/kg) | Oral (3.75 µg/kg) |

| Cmax (ng/mL) | >10 | 5 of 10 dogs > 10 |

| Tmax | End of infusion | Delayed |

| AUC (0-24h) (ng·h/mL) | >40 | >40 in 8 of 10 dogs |

| Half-life (T½) | - | Prolonged |

| Bioavailability | - | 71% (highly variable) |

| Data from a study in tumor-bearing dogs.[3] |

Calcitriol Pharmacokinetics in Rats

Data from a study comparing calcipotriol to calcitriol in rats provides insights into the latter's pharmacokinetic profile.

| Parameter | Intravenous (50 µg/kg) |

| AUC | >100 times higher than calcipotriol |

| Clearance | >100 times lower than calcipotriol |

| Data from a comparative study in rats.[4] |

Another study in male Sprague-Dawley rats reported baseline intraprostatic calcitriol levels of 21.1 ± 7.5 pg/mL, which rose to 88 ± 98.4 pg/mL after intravenous administration of 5 µg of calcitriol. Baseline serum levels were 0.1 to 1 ng/mL, reaching a peak of over 100 ng/mL within one hour of intraperitoneal injection.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical pharmacokinetic studies. Below are summarized methodologies from the cited literature.

Canine Oral Bioavailability Study of Calcitriol

-

Animal Model: Tumor-bearing dogs.

-

Study Design: An open-label, single-dose, two-way crossover study.

-

Drug Administration:

-

Intravenous: A single dose of 3.75 µg/kg calcitriol.

-

Oral: A single dose of 3.75 µg/kg of a concentrated calcitriol formulation (DN101).

-

A three-week washout period was observed between administrations.

-

-

Pre-treatment: Dogs received antihistamines and corticosteroids prior to both treatments.

-

Feeding: Food was withheld for 12 hours before and after therapy.

-

Sample Collection: Serum samples were collected at various time points for the measurement of calcitriol concentrations.

-

Bioanalytical Method: Serum calcitriol concentrations were measured by radioimmunoassay.

-

Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, and half-life were determined. Bioavailability was calculated based on the AUC ratio of oral to intravenous administration.

Comparative Pharmacokinetics of Calcipotriol and Calcitriol in Rats

-

Animal Model: Rats.

-

Drug Administration: A single intravenous dose of 50 µg/kg of either calcipotriol or calcitriol was administered.

-

Sample Collection: Serum samples were collected over 24 hours.

-

Pharmacokinetic Analysis: The area under the serum level/time curve (AUC) and the rate of clearance were compared between the two compounds.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of a vitamin D analog.

Conclusion

The preclinical pharmacokinetic evaluation of doxercalciferol is a critical component of its development and continued investigation. While comprehensive, publicly available pharmacokinetic data in common preclinical species remains somewhat limited, the information available for the active metabolite and for the related compound, calcitriol, provides a solid foundation for further research. The methodologies and data presented in this guide are intended to support the design of future preclinical studies aimed at further elucidating the absorption, distribution, metabolism, and excretion of doxercalciferol and its active metabolites. Such studies will be invaluable in optimizing the therapeutic potential of this important vitamin D analog.

References

- 1. Oral bioavailability of DN101, a concentrated formulation of calcitriol, in tumor-bearing dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of hemodialysis on the pharmacokinetics of 19-nor-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral bioavailability of DN101, a concentrated formulation of calcitriol, in tumor-bearing dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcipotriol (MC 903): pharmacokinetics in rats and biological activities of metabolites. A comparative study with 1,25(OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Bones: A Technical Guide to the Non-Calcemic Biological Functions of Doxercalciferol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxercalciferol, a synthetic vitamin D2 analog, is clinically established for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its primary mechanism of action involves hepatic conversion to 1α,25-dihydroxyvitamin D2, which subsequently modulates calcium and parathyroid hormone (PTH) homeostasis. However, a growing body of evidence reveals that the biological activity of doxercalciferol and its active metabolites extends far beyond mineral metabolism. This technical guide provides an in-depth exploration of the non-calcemic functions of doxercalciferol, focusing on its immunomodulatory, anti-proliferative, pro-apoptotic, and cardioprotective effects. We will delve into the underlying signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research in this expanding field.

Introduction

Doxercalciferol (1α-hydroxyvitamin D2) is a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2 (1,25(OH)2D2), a biologically active form of vitamin D2.[1] This active metabolite binds to the vitamin D receptor (VDR), a nuclear transcription factor, to regulate gene expression.[2] While the role of doxercalciferol in calcium and phosphate metabolism is well-documented, the ubiquitous expression of the VDR in various tissues, including immune cells, cancer cells, and cardiomyocytes, points to a broader spectrum of physiological functions.[3][4] This guide will focus on these non-calcemic actions, highlighting the potential of doxercalciferol as a therapeutic agent in a range of pathologies beyond bone and mineral disorders.

Cardioprotective Effects

Recent preclinical studies have illuminated a significant role for doxercalciferol in mitigating cardiac hypertrophy.

Attenuation of Cardiac Hypertrophy

In a study utilizing a rat model of high-salt-induced cardiac hypertrophy, doxercalciferol administration demonstrated a significant reduction in key markers of this pathological condition.[1]

Data Presentation: Effects of Doxercalciferol on Cardiac Hypertrophy in Rats

| Parameter | Control Group (Normal Salt) | High Salt + Vehicle | High Salt + Doxercalciferol |

| Heart Weight/Body Weight (mg/g) | ~3.0 | ~4.5 | ~3.8 |

| Left Ventricular Mass (g) | ~0.8 | ~1.4 | ~1.1 |

| Fractional Shortening (%) | ~50 | ~35 | ~45 |

| Serum BNP (pg/mL) | ~20 | ~80 | ~45 |

| Tissue ANF mRNA (relative expression) | 1.0 | ~4.0 | ~2.0 |

| PKCα protein level (relative to control) | 1.0 | Increased | Reduced |

| Data adapted from a study on Dahl salt-sensitive rats fed a high-salt diet for 6 weeks. |

Signaling Pathway: Inhibition of PKCα

The cardioprotective effects of doxercalciferol appear to be mediated, at least in part, through the inhibition of Protein Kinase C alpha (PKCα) signaling. In the context of cardiac hypertrophy, PKCα is a key mediator of pathological signaling cascades that lead to increased protein synthesis and cardiomyocyte growth.

Caption: Doxercalciferol's cardioprotective signaling pathway.

Experimental Protocol: Induction of Cardiac Hypertrophy in Rats and Doxercalciferol Treatment

Objective: To investigate the effect of doxercalciferol on the development of cardiac hypertrophy in a salt-sensitive rat model.

Materials:

-

Dahl salt-sensitive (DSS) rats

-

High-salt (6% NaCl) and normal-salt diets

-

Doxercalciferol solution for injection

-

Vehicle control (e.g., propylene glycol)

-

Echocardiography equipment

-

Materials for ELISA (for BNP) and qRT-PCR (for ANF)

-

Materials for Western blotting (for PKCα)

Procedure:

-

Animal Model: Male DSS rats are fed a high-salt diet for 6 weeks to induce cardiac hypertrophy. A control group is maintained on a normal salt diet.

-

Treatment: A cohort of the high-salt diet group is treated with doxercalciferol (e.g., 150 ng, intraperitoneally, three times a week) for the 6-week duration. Another high-salt group receives the vehicle control.

-

Echocardiography: Cardiac function is assessed by echocardiography at baseline and at the end of the study period. Parameters to measure include left ventricular mass and fractional shortening.

-

Biochemical Analysis: At the end of the study, blood is collected for the measurement of serum Brain Natriuretic Peptide (BNP) levels by ELISA. Heart tissue is harvested for the analysis of Atrial Natriuretic Factor (ANF) mRNA expression by qRT-PCR and PKCα protein levels by Western blotting.

-

Data Analysis: Statistical analysis is performed to compare the different treatment groups.

Immunomodulatory Functions

The active metabolite of doxercalciferol, 1,25(OH)2D2, exerts significant immunomodulatory effects by interacting with the VDR expressed on various immune cells, including T lymphocytes and dendritic cells. While much of the research has been conducted with calcitriol (1,25(OH)2D3), the shared mechanism of action suggests similar effects for doxercalciferol.

Regulation of T Lymphocyte Activity and Dendritic Cell Maturation

Vitamin D signaling is known to suppress T helper 1 (Th1) and Th17 cell proliferation and their pro-inflammatory cytokine production, while promoting the development of regulatory T cells (Tregs) and the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). It also inhibits the maturation of dendritic cells, as evidenced by the downregulation of surface markers like CD80, CD83, and CD86, and a reduced capacity to produce IL-12, a key cytokine for Th1 differentiation.

Data Presentation: Effects of Vitamin D Analogs on Immune Cells

| Cell Type | Parameter | Effect of Vitamin D Analog |

| T Helper Cells (Th1/Th17) | Proliferation | Decreased |

| IFN-γ, IL-17 production | Decreased | |

| Regulatory T cells (Tregs) | Differentiation | Increased |

| IL-10 production | Increased | |

| Dendritic Cells | CD80, CD83, CD86 expression | Decreased |

| IL-12 production | Decreased | |

| Data generalized from studies on calcitriol. |

Signaling Pathway: VDR-Mediated Immunomodulation

Caption: Doxercalciferol's immunomodulatory signaling pathways.

Experimental Protocol: In Vitro Assessment of Doxercalciferol's Effect on Dendritic Cell Maturation

Objective: To determine the effect of doxercalciferol on the expression of maturation markers on human monocyte-derived dendritic cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Reagents for monocyte isolation (e.g., Ficoll-Paque, magnetic beads)

-

Recombinant human GM-CSF and IL-4

-

Lipopolysaccharide (LPS) for DC maturation

-

Doxercalciferol

-

Fluorescently labeled antibodies against CD14, CD80, CD83, CD86, and HLA-DR

-

Flow cytometer

Procedure:

-

DC Generation: Isolate monocytes from PBMCs and culture them for 5-7 days in the presence of GM-CSF and IL-4 to generate immature dendritic cells (iDCs).

-

Treatment: Treat iDCs with varying concentrations of doxercalciferol for 24 hours.

-

Maturation: Induce maturation of the treated and untreated iDCs by adding LPS for another 24-48 hours.

-

Flow Cytometry: Harvest the cells and stain them with fluorescently labeled antibodies against the maturation markers.

-

Data Analysis: Analyze the expression levels of the markers on the different cell populations using a flow cytometer.

Anti-Proliferative and Pro-Apoptotic Activities

The VDR is expressed in a variety of cancer cells, and its activation by vitamin D analogs, including doxercalciferol, can lead to the inhibition of cell proliferation and the induction of apoptosis.

Inhibition of Cancer Cell Growth

Doxercalciferol has been shown to induce cell cycle arrest, particularly at the G2/M phase in acute lymphoid leukemia cells. While specific IC50 values for doxercalciferol across a wide range of cancer cell lines are not extensively documented, studies on other vitamin D analogs demonstrate potent anti-proliferative effects.

Data Presentation: Anti-proliferative Effects of Vitamin D Analogs on Cancer Cell Lines

| Cell Line | Cancer Type | Vitamin D Analog | IC50 (approximate) |

| CCRF-CEM, Molt-4 | Acute Lymphoid Leukemia | Doxercalciferol | G2/M arrest observed |

| LNCaP | Prostate Cancer | Calcitriol | ~1-10 nM |

| MCF-7 | Breast Cancer | Calcitriol | ~10-100 nM |

| HT-29 | Colon Cancer | Calcitriol | ~10-100 nM |

| IC50 values are highly dependent on experimental conditions and the specific analog used. |

Signaling Pathway: VDR-Mediated Cell Cycle Arrest and Apoptosis

Caption: Doxercalciferol's anti-cancer signaling pathways.

Experimental Protocol: Assessment of Doxercalciferol-Induced Apoptosis by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells in a cancer cell line after treatment with doxercalciferol.

Materials:

-

Cancer cell line of interest (e.g., CCRF-CEM)

-

Doxercalciferol

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture the cancer cells to a suitable confluency and treat them with various concentrations of doxercalciferol for 24-72 hours. Include an untreated control.

-

Cell Staining: Harvest the cells and wash them with binding buffer. Resuspend the cells in binding buffer containing Annexin V-FITC and PI.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Conclusion

The biological functions of doxercalciferol extend significantly beyond its established role in calcium metabolism. Its active metabolite, 1α,25-dihydroxyvitamin D2, through its interaction with the vitamin D receptor, exhibits promising cardioprotective, immunomodulatory, anti-proliferative, and pro-apoptotic properties. The quantitative data and experimental protocols presented in this guide offer a foundation for further investigation into these non-calcemic actions. A deeper understanding of these functions may unlock the therapeutic potential of doxercalciferol in a broader range of clinical applications, including cardiovascular disease, autoimmune disorders, and oncology. Further research is warranted to fully elucidate the specific molecular mechanisms and to translate these preclinical findings into clinical benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. PKC alpha regulates the hypertrophic growth of cardiomyocytes through extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin D: An Overview of Gene Regulation, Ranging from Metabolism to Genomic Effects [mdpi.com]

- 4. In Vitro Generation of Interleukin 10–producing Regulatory CD4+ T Cells Is Induced by Immunosuppressive Drugs and Inhibited by T Helper Type 1 (Th1)– and Th2-inducing Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Structural Properties of Doxercalciferol (1α-Hydroxyvitamin D2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxercalciferol, a synthetic analog of vitamin D2, serves as a crucial prohormone in the management of secondary hyperparathyroidism in patients with chronic kidney disease. This technical guide provides a comprehensive overview of its chemical synthesis, structural elucidation, and mechanism of action. Detailed experimental protocols for its synthesis from ergosterol are outlined, including key transformations such as Oppenauer oxidation and photochemical isomerization. The structural properties of doxercalciferol are presented with a summary of its physicochemical and spectroscopic data. Furthermore, the guide details its metabolic activation in the liver and the subsequent signaling cascade through the Vitamin D Receptor (VDR), leading to the regulation of parathyroid hormone gene expression.

Introduction

Doxercalciferol, chemically known as (1α,3β,5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diol, is a synthetic vitamin D2 analog.[1][2][3] It is a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2 (Ercalcitriol), the biologically active form of vitamin D2.[4] This activation bypasses the need for renal hydroxylation, making it a valuable therapeutic agent for patients with chronic kidney disease who have impaired kidney function.[4] Doxercalciferol effectively suppresses elevated parathyroid hormone (PTH) levels, a key factor in the pathogenesis of secondary hyperparathyroidism and associated metabolic bone diseases.

Chemical Synthesis

The synthesis of doxercalciferol is a multi-step process that typically starts from ergosterol, a readily available sterol found in fungi and yeast. The synthesis involves several key transformations, including the protection of functional groups, oxidation, photochemical isomerization, and final purification.

Synthetic Workflow

The overall synthetic route from ergosterol to doxercalciferol can be visualized as a series of sequential reactions.

Caption: Synthetic pathway from ergosterol to doxercalciferol.

Experimental Protocols

Step 1: Oppenauer Oxidation of Ergosterol to Ergosterone

This step involves the selective oxidation of the 3β-hydroxyl group of ergosterol to a ketone.

-

Reagents: Ergosterol, aluminum isopropoxide, and acetone (as both solvent and hydride acceptor).

-

Procedure: A solution of ergosterol in acetone is treated with aluminum isopropoxide. The mixture is refluxed to drive the equilibrium towards the formation of ergosterone. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.

-

Mechanism: The reaction proceeds via a six-membered transition state involving the aluminum alkoxide, the alcohol, and the ketone. A hydride ion is transferred from the α-carbon of the alcohol to the carbonyl carbon of acetone.

Step 2: Allylic Oxidation and Protection

Following the formation of ergosterone, subsequent steps introduce the 1α-hydroxyl group. This often involves allylic oxidation followed by the protection of the newly formed hydroxyl group and the existing ketone.

Step 3: Photochemical Isomerization

This crucial step involves the ring-opening of the B-ring of the steroid nucleus to form the characteristic triene system of vitamin D.

-

Apparatus: A UV lamp (typically a low-pressure mercury lamp emitting in the UV-B range) and a quartz reaction vessel.

-

Procedure: A solution of the protected ergosterone derivative in a suitable solvent (e.g., ethanol) is irradiated with UV light. The reaction temperature and irradiation time are critical parameters to control the formation of the desired pre-vitamin D2 isomer and minimize the formation of byproducts like tachysterol and lumisterol. The conversion is monitored by HPLC.

Step 4: Thermal Isomerization and Deprotection

The pre-vitamin D2 derivative is thermally unstable and undergoes a-sigmatropic shift to form the more stable vitamin D2 structure.

-

Procedure: The solution from the photochemical step is heated to induce the isomerization of pre-vitamin D2 to the vitamin D2 derivative. Following thermal isomerization, the protecting groups are removed under appropriate conditions to yield crude doxercalciferol.

Step 5: Purification

Purification of doxercalciferol is typically achieved through a combination of chromatography and recrystallization.

-

Chromatography: Column chromatography is used to separate doxercalciferol from unreacted starting materials and isomeric byproducts.

-

Recrystallization: The crude doxercalciferol is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. A common two-solvent system involves dissolving the compound in a good solvent and then adding a poor solvent to induce precipitation.

Structural Properties

The chemical structure of doxercalciferol is (1α,3β,5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diol.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C28H44O2 | |

| Molecular Weight | 412.66 g/mol | |

| Melting Point | 138-140 °C | |

| Solubility | ||

| in Water | Relatively insoluble | |

| in Ethanol | 70 mg/mL | |

| in DMSO | 83 mg/mL | |

| in Oils/Organic Solvents | Soluble | |

| Appearance | Colorless crystalline compound |

Spectroscopic Data

| Spectroscopic Technique | Key Data |

| Mass Spectrometry (ESI-MS/MS) | Parent Ion (derivatized): m/z 758.5Product Ion (derivatized): m/z 484.2 |

| Storage Temperature | 20°C to 25°C (68°F to 77°F) |

Mechanism of Action and Signaling Pathway

Doxercalciferol as a prohormone requires metabolic activation to exert its biological effects.

Metabolic Activation

Upon administration, doxercalciferol is transported to the liver where it undergoes 25-hydroxylation by the enzyme CYP27A1, a mitochondrial cytochrome P450 enzyme. This reaction converts doxercalciferol into its active form, 1α,25-dihydroxyvitamin D2.

Caption: Hepatic activation of doxercalciferol.

Vitamin D Receptor (VDR) Signaling Pathway

The active metabolite of doxercalciferol, 1α,25-dihydroxyvitamin D2, binds to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. This binding initiates a cascade of molecular events that ultimately regulate gene expression.

Caption: Doxercalciferol-mediated suppression of PTH.

The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. In the parathyroid gland, the binding of the VDR-RXR complex to the VDRE in the parathyroid hormone (PTH) gene promoter leads to the repression of PTH gene transcription. This results in decreased synthesis and secretion of PTH, thereby helping to control secondary hyperparathyroidism. The expression of other genes involved in calcium and phosphate homeostasis, such as FGF23 and DMP1, are also regulated by this pathway.

Conclusion

Doxercalciferol is a valuable synthetic vitamin D2 analog with a well-defined chemical synthesis and a clear mechanism of action. Its synthesis from ergosterol, involving key steps of oxidation and photochemical isomerization, allows for the production of this important therapeutic agent. The structural features of doxercalciferol are well-characterized, and its activation in the liver followed by VDR-mediated signaling provides a targeted approach to suppress parathyroid hormone production. This in-depth technical guide provides a foundational understanding for researchers and professionals involved in the development and application of vitamin D analogs.

References

The Physiological Effects of Doxercalciferol on Bone Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D analog that serves as a prohormone, undergoing metabolic activation to its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). Primarily utilized in the management of secondary hyperparathyroidism in patients with chronic kidney disease (CKD), doxercalciferol exerts significant physiological effects on bone metabolism. Its mechanism of action involves both indirect suppression of parathyroid hormone (PTH) and direct effects on bone cells, ultimately influencing bone formation and resorption. This technical guide provides an in-depth analysis of the physiological effects of doxercalciferol on bone formation, presenting quantitative data from clinical studies, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action

Doxercalciferol is metabolically activated in the liver by the enzyme CYP27 to form 1α,25-(OH)2D2, the biologically active metabolite.[1][2] This activation process notably does not require renal hydroxylation, making it effective in patients with impaired kidney function.[2][3] The active form, 1α,25-(OH)2D2, functions by binding to the vitamin D receptor (VDR), a nuclear hormone receptor present in various target tissues, including the parathyroid glands, intestines, kidneys, and bone.[4]

The primary physiological actions that impact bone formation are:

-

Suppression of Parathyroid Hormone (PTH): The activation of VDR in the parathyroid glands directly suppresses the synthesis and secretion of PTH. Elevated PTH is a key driver of bone resorption in secondary hyperparathyroidism. By lowering PTH levels, doxercalciferol shifts the balance from bone resorption towards bone formation.

-

Direct Effects on Bone Cells: 1α,25-(OH)2D2 acts directly on bone cells. It promotes the differentiation and function of osteoblasts, the cells responsible for synthesizing new bone matrix. Concurrently, it modulates the activity of osteoclasts, which are responsible for bone resorption, helping to prevent excessive breakdown of bone tissue.

-

Regulation of Calcium and Phosphate Homeostasis: The active metabolites of vitamin D, including 1α,25-(OH)2D2, enhance the intestinal absorption of dietary calcium and the renal tubular reabsorption of calcium. This helps to maintain serum calcium levels, which is crucial for proper bone mineralization and also contributes to the feedback suppression of PTH.

Quantitative Data Presentation

The following tables summarize quantitative data from clinical studies investigating the effects of doxercalciferol on bone-related biomarkers and bone mineral density.

Table 1: Effect of Doxercalciferol on Bone Turnover Markers and PTH

| Study Population & Duration | Intervention | Outcome Measure | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Percentage Change |

| Hemodialysis Patient (16 weeks) | Doxercalciferol | iPTH | > Normal | - | -92% |

| Bone-Specific Alkaline Phosphatase | > Normal | - | -63% | ||

| Serum Type I Collagen C-Telopeptide | > Normal | - | -53% | ||

| CKD Stages 3 & 4 (24 weeks) | Doxercalciferol | iPTH | ~158 pg/mL | ~85 pg/mL | -46% |

| Placebo | iPTH | ~160 pg/mL | ~160 pg/mL | 0% | |

| Doxercalciferol | Bone-Specific Alkaline Phosphatase | - | - | Significant Decrease (p < 0.01) | |

| Doxercalciferol | C- and N-telopeptide | - | - | Significant Decrease (p < 0.01) | |

| Pediatric Peritoneal Dialysis (8 months) | Doxercalciferol or Calcitriol | Serum PTH | - | - | -35% (both groups) |

| Bone Formation Rate | - | Normalized in 72% of patients | Decrease | ||

| CKD Stage 4 (18 weeks) | Doxercalciferol | iPTH | 381.7 ± 31.3 pg/mL | 237.9 ± 25.7 pg/mL | -35.4% |

Data presented as reported in the cited studies. Some studies reported percentage change or statistical significance without providing absolute baseline/post-treatment values.

Table 2: Effect of Doxercalciferol on Bone Mineral Density (BMD)

| Study Population & Duration | Intervention | Measurement Site | Percentage Change in BMD |

| Hemodialysis Patient (16 weeks) | Doxercalciferol | Total Skeleton | +6.5% |

| Lumbar Spine | +6.9% | ||

| Total Femur | +4.3% |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. This section outlines key experimental protocols used to investigate doxercalciferol's effects on bone.

In Vitro Osteoblast Differentiation and Mineralization Assay

This protocol is designed to assess the direct effect of doxercalciferol's active metabolite on osteoblast function.

-

Cell Culture:

-

Primary osteoblasts are isolated from neonatal rat calvaria via sequential collagenase digestion.

-

Alternatively, osteoblast-like cell lines (e.g., MC3T3-E1, SaOs-2) are used.

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine at 37°C in a 5% CO2 atmosphere.

-

-

Osteogenic Differentiation:

-

Once cells reach confluence, the culture medium is switched to an osteogenic medium containing ascorbic acid (50-100 µg/mL) and β-glycerophosphate (10 mM).

-

Cells are treated with varying concentrations of 1α,25-(OH)2D2 (the active form of doxercalciferol) or a vehicle control. Treatment duration typically ranges from 7 to 21 days.

-

-

Alkaline Phosphatase (ALP) Activity Assay (Early Marker):

-

After 7-14 days of treatment, cells are washed with PBS and lysed.

-

ALP activity in the lysate is measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. The absorbance is read at 405 nm.

-

For qualitative analysis, cells can be fixed and stained for ALP activity using a solution containing naphthol AS-MX phosphate and Fast Blue BB salt.

-

-

Mineralization Assay (Late Marker):

-

After 21 days, the cell culture medium is removed, and cells are washed with PBS.

-

Cells are fixed with 4% paraformaldehyde.

-

The calcium deposits in the extracellular matrix are stained with 2% Alizarin Red S solution (pH 4.2) for 5-10 minutes.

-

For quantification, the stain can be eluted with 10% cetylpyridinium chloride, and the absorbance is measured at 562 nm.

-

Preclinical Animal Models of Bone Disease

Animal models are essential for studying the systemic effects of doxercalciferol. The ovariectomized (OVX) rat is a standard model for postmenopausal osteoporosis.

-

Animal Model:

-

Adult female Sprague-Dawley or Wistar rats (typically 6-9 months old) are used.

-

Animals undergo either bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss, or a sham operation (control).

-

-

Treatment Protocol:

-

Following a post-surgery period to allow for bone loss to establish (e.g., 4-6 weeks), animals are randomized into treatment groups.

-

Doxercalciferol is administered daily or intermittently via oral gavage or subcutaneous injection for a period of 8-12 weeks. A vehicle control group is included.

-

-

Bone Turnover Marker Analysis:

-

Blood samples are collected at baseline and at the end of the study.

-

Serum is analyzed for bone formation markers (e.g., P1NP, osteocalcin) and bone resorption markers (e.g., CTX) using ELISA kits.

-

-

Bone Mineral Density and Microarchitecture Analysis:

-

At the end of the study, femurs and tibiae are excised.

-

Bone mineral density (BMD) is measured using dual-energy X-ray absorptiometry (DXA).

-

High-resolution micro-computed tomography (micro-CT) is used to analyze 3D bone microarchitecture, providing data on trabecular bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

-

-

Bone Histomorphometry:

-

To measure dynamic bone formation, animals are injected with fluorochrome labels (e.g., calcein and tetracycline) at specific time points before sacrifice (e.g., 10 and 3 days prior).

-

Excised bones are fixed, dehydrated, and embedded in plastic (e.g., methyl methacrylate).

-

Undecalcified sections are cut and viewed under a fluorescence microscope to measure the distance between the fluorescent labels.

-

This allows for the calculation of key dynamic parameters, including Mineral Apposition Rate (MAR) and Bone Formation Rate (BFR).

-

Clinical Trial Protocol for Secondary Hyperparathyroidism

This outlines a typical design for a clinical trial evaluating doxercalciferol in CKD patients.

-

Study Design:

-

A randomized, double-blind, placebo-controlled, multicenter trial.

-

-

Patient Population:

-

Adults with CKD stage 3 or 4 and secondary hyperparathyroidism, defined by an intact PTH (iPTH) level above a specified threshold (e.g., >85 pg/mL).

-

-

Trial Phases:

-

Washout Period: Patients discontinue any existing vitamin D therapy for a period (e.g., 8 weeks).

-

Treatment Period: Patients are randomized to receive either oral doxercalciferol or a matching placebo for a defined duration (e.g., 24 weeks).

-

Dose Titration: The doxercalciferol dose is initiated at a low level (e.g., 1.0 µ g/day ) and titrated upwards at intervals (e.g., every 2-4 weeks) based on iPTH levels, with the goal of achieving a >30% reduction from baseline, while monitoring serum calcium and phosphorus to avoid hypercalcemia and hyperphosphatemia.

-

-

Outcome Measures:

-

Primary Efficacy Endpoint: The proportion of patients achieving a mean reduction in plasma iPTH of ≥30% from baseline to the end of the treatment period.

-

Secondary Endpoints:

-

Changes in bone turnover markers (BSAP, CTX, NTX).

-

Changes in serum calcium and phosphorus levels.

-

Incidence of adverse events, particularly hypercalcemia and hyperphosphatemia.

-

-

Conclusion

Doxercalciferol exerts beneficial effects on bone formation through a dual mechanism: potent, indirect suppression of PTH and direct, favorable modulation of osteoblast and osteoclast activity. Quantitative data from clinical trials demonstrate its efficacy in reducing bone turnover markers and, in some cases, increasing bone mineral density. The experimental protocols outlined provide a framework for further investigation into its precise cellular and systemic effects. For researchers and drug development professionals, doxercalciferol stands as a key therapeutic agent in the management of metabolic bone disease, particularly in the context of chronic kidney disease, by effectively shifting bone metabolism towards a state of net formation.

References

Doxercalciferol's Immunomodulatory Role: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxercalciferol, a synthetic vitamin D2 analog, is clinically established for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Beyond its classical role in calcium and bone metabolism, emerging evidence highlights the significant immunomodulatory properties of doxercalciferol. As a prohormone, doxercalciferol is metabolically activated to 1α,25-dihydroxyvitamin D2 (1,25(OH)2D2), which then exerts its biological effects by binding to the vitamin D receptor (VDR). The VDR is expressed in a wide variety of immune cells, including T cells, B cells, monocytes, macrophages, and dendritic cells, positioning doxercalciferol as a key modulator of both innate and adaptive immune responses. This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental methodologies related to the immunomodulatory functions of doxercalciferol, intended for researchers and professionals in drug development.

Mechanism of Action: VDR-Mediated Immunomodulation

The immunomodulatory effects of doxercalciferol are primarily mediated through the binding of its active metabolite, 1,25(OH)2D2, to the VDR. The VDR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. This genomic pathway is the principal mechanism through which doxercalciferol influences immune cell function. Additionally, non-genomic pathways involving rapid, VDR-mediated intracellular signaling have also been proposed.

The VDR is expressed in most immune cells, and its activation by 1,25(OH)2D2 leads to a general shift towards a more tolerogenic and anti-inflammatory immune state. This is achieved through the modulation of immune cell differentiation, proliferation, cytokine production, and antigen presentation.

Modulation of Innate Immunity

Doxercalciferol significantly influences the key players of the innate immune system, including monocytes, macrophages, and dendritic cells.

Monocytes and Macrophages

-

Differentiation and Polarization: Doxercalciferol promotes the differentiation of monocytes into macrophages. Furthermore, it can influence macrophage polarization, generally favoring the anti-inflammatory M2 phenotype over the pro-inflammatory M1 phenotype.

-

Cytokine Production: Treatment with vitamin D analogs has been shown to decrease the production of pro-inflammatory cytokines by monocytes and macrophages, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), particularly in response to inflammatory stimuli like lipopolysaccharide (LPS)[1][2][3]. This is achieved in part through the inhibition of the NF-κB signaling pathway[4][5].

-

Phagocytosis and Antimicrobial Activity: Vitamin D signaling enhances the phagocytic capacity of macrophages and induces the expression of antimicrobial peptides, such as cathelicidin, contributing to the clearance of pathogens.

Dendritic Cells (DCs)

-

Maturation and Antigen Presentation: Doxercalciferol's active metabolite can inhibit the maturation of dendritic cells. This is characterized by the reduced surface expression of co-stimulatory molecules like CD80 and CD86, and MHC class II molecules (HLA-DR). This impaired maturation leads to a reduced capacity to present antigens and activate T cells.

-

Cytokine Secretion: VDR activation in dendritic cells suppresses the production of the pro-inflammatory and Th1-polarizing cytokine Interleukin-12 (IL-12), while promoting the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). This cytokine shift contributes to the development of a tolerogenic immune environment.

Modulation of Adaptive Immunity

Doxercalciferol also exerts profound effects on the adaptive immune system, primarily by modulating the function of T and B lymphocytes.

T Lymphocytes

-

Differentiation: Doxercalciferol influences the differentiation of naive CD4+ T helper (Th) cells. It generally suppresses the pro-inflammatory Th1 and Th17 lineages, characterized by the production of Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17) respectively. Conversely, it promotes the development of the anti-inflammatory Th2 and regulatory T (Treg) cell subsets. This is mediated by regulating the expression of key transcription factors such as T-bet (Th1), GATA3 (Th2), RORγt (Th17), and Foxp3 (Treg).

-

Proliferation and Cytokine Production: By inhibiting T cell proliferation and shifting the cytokine profile away from pro-inflammatory mediators, doxercalciferol contributes to the dampening of excessive immune responses.

B Lymphocytes

-

Proliferation and Differentiation: Doxercalciferol can inhibit B cell proliferation and their differentiation into plasma cells.

-

Immunoglobulin Production: The activation of the VDR in B cells can lead to a reduction in immunoglobulin production.

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from various studies investigating the immunomodulatory effects of vitamin D analogs, including doxercalciferol. It is important to note that much of the detailed immunological research has been conducted with calcitriol, the active form of vitamin D3. While the mechanisms are expected to be analogous for doxercalciferol's active metabolite, direct quantitative comparisons should be made with caution.

Table 1: Effect of Doxercalciferol and other Vitamin D Analogs on Circulating Inflammatory Markers in Clinical Trials

| Marker | Study Population | Intervention | Duration | Baseline Level | Post-treatment Level | Percentage Change | p-value | Reference |

| hs-CRP | CKD patients | Paricalcitol (1 µ g/48h ) | 5 months | N/A | N/A | -13.9% | < 0.01 | |

| TNF-α | CKD patients | Paricalcitol (1 µ g/48h ) | 5 months | N/A | N/A | -11.9% | = 0.01 | |

| IL-6 | CKD patients | Paricalcitol (1 µ g/48h ) | 5 months | N/A | N/A | -7% | < 0.05 | |

| IL-10 | CKD patients | Paricalcitol (1 µ g/48h ) | 5 months | N/A | N/A | +16% | NS | |

| hs-CRP | Hemodialysis patients | Cholecalciferol (50,000 IU/week then 20,000 IU/week) | 6 months | 0.62 mg/L (median) | 0.50 mg/L (median) | -19.4% | = 0.04 | |

| IL-6 | Hemodialysis patients | Cholecalciferol (50,000 IU/week then 20,000 IU/week) | 6 months | 6.44 pg/mL (median) | 3.83 pg/mL (median) | -40.5% | = 0.018 | |

| MCP-1 | Early CKD patients | Cholecalciferol (50,000 IU/week) | 12 weeks | 66.2 ± 2.5 pg/mL | 60.8 ± 2.6 pg/mL | -8.2% | = 0.02 |

Table 2: In Vitro Effects of Vitamin D Analogs on Immune Cell Cytokine Production

| Cell Type | Stimulant | Vitamin D Analog | Concentration | Cytokine | Percentage Change | p-value | Reference |

| Human Monocytes | LPS | 1,25(OH)2D3 | 10 nM | IL-6 | -77% | < 0.01 | |

| Human Monocytes | LPS | 1,25(OH)2D3 | 10 nM | TNF-α | Significant reduction | < 0.05 | |

| THP-1 Monocytes | LPS | 1,25(OH)2D3 | 40 nM | MCP-1 | Significant reduction | = 0.047 | |

| CD4+ T cells | anti-CD3/CD28 | Vitamin D3 | N/A | IFN-γ | Diminished percentage | N/A | |

| CD4+ T cells | anti-CD3/CD28 | Vitamin D3 | N/A | IL-17 | Diminished percentage | N/A | |

| CD4+ T cells | anti-CD3/CD28 | Vitamin D3 | N/A | IL-22 | Diminished percentage | N/A | |

| CD4+ T cells | anti-CD3/CD28 | Vitamin D3 | N/A | IL-4 | No significant change | N/A |

Table 3: In Vitro Effects of Vitamin D Analogs on Dendritic Cell Maturation Markers

| Cell Type | Vitamin D Analog | Concentration | Marker | Percentage Change in MFI | p-value | Reference |

| Human Monocyte-derived DCs | TX527 | 10-10 M | CD80 | Down-regulated | N/A | |

| Human Monocyte-derived DCs | TX527 | 10-10 M | HLA-DR | Down-regulated | N/A | |

| Human Monocyte-derived DCs | 1,25(OH)2D3 | 10-10 M | CD80 | No significant effect | N/A | |

| Human Monocyte-derived DCs | 1,25(OH)2D3 | 10-10 M | HLA-DR | No significant effect | N/A |

Experimental Protocols

This section outlines general methodologies for key experiments cited in the context of vitamin D analog immunomodulation research.

Protocol 1: In Vitro Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.

-

Doxercalciferol Treatment: Treat PBMCs with varying concentrations of doxercalciferol (or its active metabolite) or vehicle control (e.g., ethanol).

-

Stimulation: For cytokine production assays, stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA)) or specific antigen.

-

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.

-

Sample Collection: Collect cell culture supernatants for cytokine analysis and harvest cells for flow cytometry or gene expression analysis.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants and a standard curve of known cytokine concentrations to the plate and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.

-

Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Reading: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 3: Flow Cytometry for T Helper Cell Subset Analysis

-

Cell Staining: Stain harvested cells with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CXCR3, CCR4, CCR6) and intracellular transcription factors (e.g., T-bet, GATA3, RORγt, Foxp3) after fixation and permeabilization.

-

Gating Strategy:

-

Gate on lymphocytes based on forward and side scatter properties.

-

Identify CD3+ T cells.

-

Gate on CD4+ T helper cells.

-

Analyze the expression of chemokine receptors and transcription factors to delineate Th subsets:

-

Th1: CXCR3+, T-bet+

-

Th2: CCR4+, GATA3+

-

Th17: CCR6+, RORγt+

-

Treg: CD25+, Foxp3+

-

-

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentages of each T helper cell subset using appropriate software.

Protocol 4: Assessment of Dendritic Cell Maturation by Flow Cytometry

-

Dendritic Cell Generation: Generate immature dendritic cells (iDCs) from monocytes by culturing with GM-CSF and IL-4.

-

Treatment and Maturation: Treat iDCs with doxercalciferol or vehicle control, followed by stimulation with a maturation agent (e.g., LPS).

-

Cell Staining: Stain the cells with fluorescently-labeled antibodies against maturation markers such as CD80, CD86, CD83, and HLA-DR.

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) and percentage of positive cells for each maturation marker.

Signaling Pathways and Logical Relationships

The immunomodulatory effects of doxercalciferol are orchestrated through complex signaling networks initiated by the activation of the VDR.

VDR Signaling Pathway

Doxercalciferol's Effect on T Helper Cell Differentiation

Inhibition of NF-κB Signaling in Immune Cells

Conclusion

Doxercalciferol, through its active metabolite, is a potent modulator of the immune system. Its ability to promote a more tolerogenic and anti-inflammatory state by influencing the differentiation and function of key innate and adaptive immune cells highlights its therapeutic potential beyond the management of secondary hyperparathyroidism. The data summarized in this guide underscore the importance of the vitamin D signaling pathway in immune regulation. Further research, particularly studies focusing specifically on doxercalciferol, will be crucial to fully elucidate its immunomodulatory profile and to explore its potential application in the treatment of inflammatory and autoimmune diseases. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for scientists and researchers in this evolving field.

References

- 1. Vitamin D Inhibits Monocyte/macrophage Pro-inflammatory Cytokine Production by Targeting Mitogen-Activated Protein Kinase Phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paricalcitol Inhibits Renal Inflammation by Promoting Vitamin D Receptor–Mediated Sequestration of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Assessment of T Cell Development by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on Doxercalciferol-D3 in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of preliminary studies investigating the role of doxercalciferol (a vitamin D2 analog) and cholecalciferol (vitamin D3) in cardiovascular research. The focus is on the molecular mechanisms, experimental evidence from preclinical models, and detailed methodologies to facilitate further investigation in this field.

Introduction: Vitamin D Analogs and Cardiovascular Health

Vitamin D, primarily known for its role in calcium homeostasis and bone health, is increasingly recognized for its significant influence on the cardiovascular system. The vitamin D receptor (VDR) is expressed in various cardiovascular cells, including cardiomyocytes, vascular smooth muscle cells, and endothelial cells, suggesting a direct role for vitamin D in regulating cardiovascular function. Deficiencies in vitamin D have been associated with an increased risk of hypertension, cardiac hypertrophy, and heart failure.

Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D analog that is activated in the liver to 1α,25-dihydroxyvitamin D2, the active form. Cholecalciferol (vitamin D3) is synthesized in the skin upon sun exposure and is converted in the liver and kidneys to its active form, 1,25-dihydroxyvitamin D3 (calcitriol). Both compounds exert their effects by binding to the VDR, which then modulates the transcription of various genes involved in cardiovascular homeostasis.

This guide will delve into the preclinical evidence supporting the cardiovascular benefits of doxercalciferol and provide a comparative context with cholecalciferol, focusing on their impact on cardiac hypertrophy and the underlying signaling pathways.

Mechanisms of Action in the Cardiovascular System

Regulation of the Renin-Angiotensin System (RAS)

A key mechanism by which vitamin D analogs are thought to exert their cardioprotective effects is through the negative regulation of the renin-angiotensin system (RAS). The RAS is a critical regulator of blood pressure and cardiovascular function. Overactivation of the RAS can lead to hypertension and cardiac hypertrophy.

Studies have shown that the active form of vitamin D can directly suppress the transcription of the renin gene, thereby reducing the production of angiotensin II, a potent vasoconstrictor and profibrotic agent. In preclinical models, mice lacking the VDR exhibit elevated renin expression, leading to hypertension and cardiac hypertrophy. Doxercalciferol has been shown to markedly suppress renin and angiotensinogen expression, and when combined with an angiotensin receptor blocker, it provides synergistic protection against diabetic nephropathy, a condition closely linked to cardiovascular disease.

Modulation of Protein Kinase C (PKC) Signaling

Cardiac hypertrophy is often mediated by signaling pathways involving protein kinase C (PKC). Specifically, the PKCα isoform has been implicated in the development of a hypertrophic response in the heart.

Preclinical studies have demonstrated that doxercalciferol can attenuate cardiac hypertrophy by blocking the activation of PKCα. In a high-salt-induced cardiac hypertrophy model in Dahl salt-sensitive (DSS) rats, doxercalciferol treatment significantly reduced the increased levels of PKCα in the heart. This suggests that the anti-hypertrophic effect of doxercalciferol is, at least in part, mediated through the inhibition of the PKC signaling pathway.

Anti-inflammatory Effects

Inflammation is a key contributor to the pathogenesis of various cardiovascular diseases, including atherosclerosis and heart failure. Vitamin D has been shown to possess anti-inflammatory properties by modulating the production of cytokines and inhibiting pro-inflammatory signaling pathways such as NF-κB. By reducing inflammation, vitamin D analogs may help to mitigate the progression of cardiovascular disease.

Preclinical Evidence: Doxercalciferol in a Model of Cardiac Hypertrophy

A pivotal preclinical study investigated the effects of doxercalciferol in Dahl salt-sensitive (DSS) rats, a well-established model of salt-induced hypertension and cardiac hypertrophy.

Summary of Key Findings

In this model, a high-salt diet induced significant cardiac hypertrophy and dysfunction. Treatment with doxercalciferol resulted in:

-

Attenuation of Cardiac Hypertrophy: Doxercalciferol significantly reduced the increase in left ventricular mass and posterior wall thickness.

-

Improved Cardiac Function: The treatment improved fractional shortening, a measure of systolic function.

-

Reduced Biomarkers of Cardiac Stress: Doxercalciferol lowered the plasma levels of brain natriuretic peptide (BNP) and the tissue expression of atrial natriuretic factor (ANF), both of which are markers of cardiac hypertrophy and heart failure.

These findings provide strong preclinical evidence for the therapeutic potential of doxercalciferol in preventing and treating cardiac hypertrophy.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from a representative preclinical study on doxercalciferol in DSS rats.

Table 1: Echocardiographic Parameters in DSS Rats

| Parameter | Normal Diet (ND) | High Salt (HS) + Vehicle | High Salt (HS) + Doxercalciferol |

| Posterior Wall Thickness (mm) | 1.8 ± 0.1 | 2.3 ± 0.1 | 2.0 ± 0.1# |

| Fractional Shortening (%) | 52 ± 2 | 43 ± 2 | 50 ± 2# |

| Left Ventricular Mass (g) | 0.8 ± 0.05 | 1.2 ± 0.07* | 1.0 ± 0.06# |

*p < 0.05 vs. ND; #p < 0.05 vs. HS + Vehicle Data adapted from a study on doxercalciferol in DSS rats.

Table 2: Biochemical Markers of Cardiac Hypertrophy in DSS Rats

| Marker | Normal Diet (ND) | High Salt (HS) + Vehicle | High Salt (HS) + Doxercalciferol |

| Plasma BNP (pg/mL) | 150 ± 20 | 450 ± 50 | 250 ± 30# |

| Tissue ANF mRNA (relative expression) | 1.0 ± 0.2 | 3.5 ± 0.5 | 1.8 ± 0.3# |

*p < 0.05 vs. ND; #p < 0.05 vs. HS + Vehicle Data adapted from a study on doxercalciferol in DSS rats.

Detailed Experimental Protocols

Animal Model: Dahl Salt-Sensitive (DSS) Rat

-

Strain: Dahl salt-sensitive (DSS) rats.

-

Age: 6 weeks at the start of the study.

-

Diet:

-

Control Group: Normal salt diet (0.3% NaCl).

-

Experimental Groups: High salt diet (8% NaCl) for 6-8 weeks to induce hypertension and cardiac hypertrophy.

-

-

Treatment:

-

Doxercalciferol administered intraperitoneally at a dose of 150 ng, three times a week.

-

Vehicle control (e.g., saline) administered on the same schedule.

-

Echocardiography for Cardiac Function Assessment

-

Equipment: High-resolution echocardiography system with a small animal transducer (e.g., 12-15 MHz).

-

Anesthesia: Light anesthesia with isoflurane to maintain a heart rate of 300-400 bpm.

-

Procedure:

-

Shave the chest of the rat.

-

Place the rat in a supine position on a heating pad.

-

Apply ultrasound gel to the chest.

-

Obtain parasternal long-axis and short-axis views of the left ventricle.

-

Acquire M-mode images at the level of the papillary muscles.

-

-

Measurements:

-

Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).

-

Posterior wall thickness at end-diastole (PWTd).

-

Fractional shortening (%) = [(LVIDd - LVIDs) / LVIDd] x 100.

-

Left ventricular mass calculated using a standard formula.

-

Western Blot for PKCα Protein Expression

-

Tissue Homogenization: Homogenize frozen heart tissue in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 30-50 µg of protein on a 10% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against PKCα (e.g., rabbit anti-PKCα) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Real-Time Polymerase Chain Reaction (RT-PCR) for ANF and BNP Gene Expression

-

RNA Extraction: Extract total RNA from frozen heart tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (A260/A280 ratio).

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

Real-Time PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.

-

Primers (Example sequences for rat):

-

ANF: Forward: 5'-GTGCGGTGTCCAACACAGAT-3'; Reverse: 5'-GCTTCCTCAGTCTGCTCACTCA-3'

-

BNP: Forward: 5'-CAGCTCTCAAAGGACCAAGG-3'; Reverse: 5'-TGGTCCTTCAAGAGCTGTCT-3'

-

Housekeeping gene (e.g., GAPDH): Forward: 5'-GGCACAGTCAAGGCTGAGAATG-3'; Reverse: 5'-ATGGTGGTGAAGACGCCAGTA-3'

-

-

Cycling Conditions (Example): 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

-

-